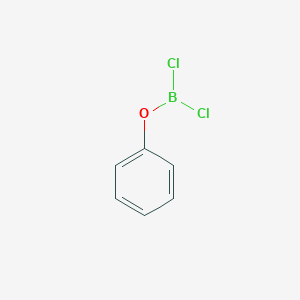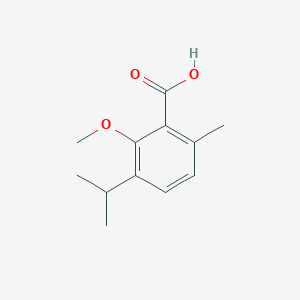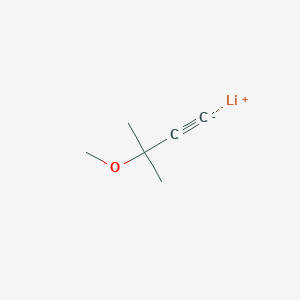![molecular formula C11H13NO2S B14455217 Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate CAS No. 74675-57-3](/img/structure/B14455217.png)
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is an organic compound that features a sulfanyl group attached to an aminophenyl ring, which is further connected to an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2-aminothiophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the thiol group of 2-aminothiophenol attacks the β-carbon of ethyl acrylate, followed by the elimination of ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium hydroxide or potassium carbonate can be employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminophenyl moiety, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-[(2-hydroxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl 3-[(2-methylphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.
Propiedades
Número CAS |
74675-57-3 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 |
Clave InChI |
GMHHALBZGIVFFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CSC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


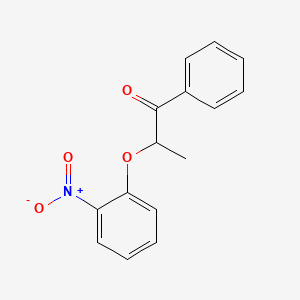
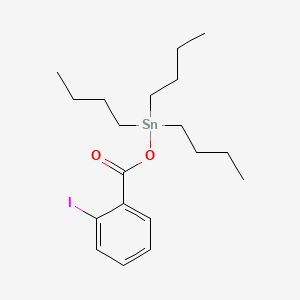



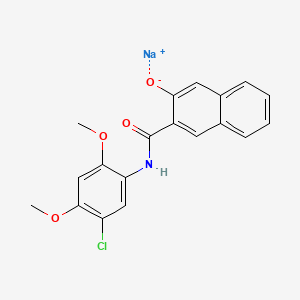
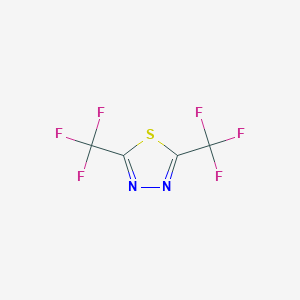
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
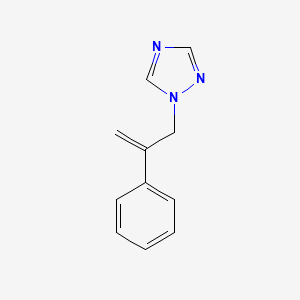
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
